molecular formula C223H347N59O65S1 B1578867 .-Amyloid (1-46)

.-Amyloid (1-46)

カタログ番号: B1578867
分子量: 4926.6
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

.-Amyloid (1-46) is a useful research compound. Its molecular formula is C223H347N59O65S1 and its molecular weight is 4926.6. The purity is usually 95%.
BenchChem offers high-quality .-Amyloid (1-46) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about .-Amyloid (1-46) including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Structural Characteristics and Biological Role

Aβ(1-46) is a fragment of the larger amyloid precursor protein (APP), produced through proteolytic processing by β- and γ-secretases. This peptide is known for its aggregation properties, which contribute to the formation of amyloid plaques, a hallmark of AD pathology. Studies have shown that Aβ(1-42) is more prone to aggregation than Aβ(1-40), but Aβ(1-46) also exhibits significant aggregation behavior, influencing both structural and functional dynamics within the brain .

Key Structural Features

  • Aggregation Propensity : Aβ(1-46) can form oligomeric structures that are neurotoxic.
  • Conformational States : It can exist in multiple conformations, which may influence its interaction with other molecules and its aggregation pathway .

Biomarker Development

Aβ(1-46) levels in cerebrospinal fluid (CSF) and plasma have been investigated as potential biomarkers for early detection of AD. Studies indicate that decreased levels of CSF Aβ(1-42), a closely related peptide, correlate with AD diagnosis, suggesting that similar methods could be applied to Aβ(1-46) .

Biomarker Measurement Method Clinical Relevance
CSF Aβ(1-42)ELISA, Western blottingEarly diagnosis of Alzheimer's disease
Plasma Aβ(1-42)Longitudinal studiesElevated levels may predict onset of symptoms

Therapeutic Targeting

Aβ peptides are prime targets for therapeutic interventions aimed at reducing plaque formation or enhancing clearance mechanisms. Recent advancements include monoclonal antibodies targeting Aβ aggregates, such as aducanumab and lecanemab, which have shown promise in clinical trials .

Animal Models

Transgenic mouse models expressing human APP mutations have been pivotal in studying the effects of Aβ accumulation on neurodegeneration. These models demonstrate that Aβ(1-46), along with other variants, can lead to cognitive deficits and neurofibrillary tangles, providing insights into the disease's progression .

Case Study 1: CSF Analysis

A study conducted in Sweden analyzed CSF levels of Aβ(1-42) among individuals with memory disturbances. The findings indicated a significant decrease in these levels among patients diagnosed with AD compared to controls, supporting the use of Aβ peptides as diagnostic markers .

Case Study 2: Monoclonal Antibody Trials

The recent approval of lecanemab highlights the evolving landscape of AD therapies targeting amyloid pathology. Clinical trials demonstrated that treatment with this antibody reduced amyloid burden and improved cognitive outcomes in early-stage AD patients .

Research Focus Areas

  • Understanding Aggregation Mechanisms : Further research is needed to elucidate the specific pathways through which Aβ(1-46) aggregates and interacts with other proteins.
  • Exploring Combination Therapies : Investigating the efficacy of combining anti-Aβ therapies with other treatment modalities may enhance overall therapeutic outcomes.

特性

分子式

C223H347N59O65S1

分子量

4926.6

配列

DAEFRHDSGYEVHHQKLVFFAEDVGSNKGAIIGLMVGGVVIATVIV

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。